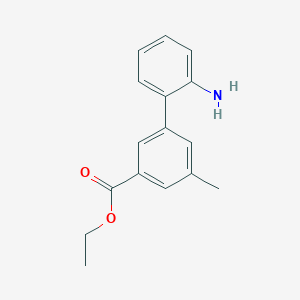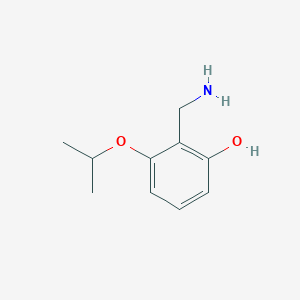![molecular formula C8H10INS B14847935 2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . The presence of iodine in the molecule adds to its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
The synthesis of 2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions can generate thiophene derivatives . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The iodine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which 2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in cancer research, the compound has been found to inhibit certain kinases, leading to the suppression of tumor growth . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2-naphthylamine: This compound shares a similar tetrahydro structure but lacks the sulfur atom and iodine substitution.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound also contains a thiophene ring but differs in the position of the nitrogen atom and the absence of iodine.
Eigenschaften
Molekularformel |
C8H10INS |
|---|---|
Molekulargewicht |
279.14 g/mol |
IUPAC-Name |
2-iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine |
InChI |
InChI=1S/C8H10INS/c9-8-5-6-1-3-10-4-2-7(6)11-8/h5,10H,1-4H2 |
InChI-Schlüssel |
BWEUFQURBMXRSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC2=C1C=C(S2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)






![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)





